molecular formula C11H13NO2 B7580705 6-(4-Hydroxyphenyl)piperidin-2-one

6-(4-Hydroxyphenyl)piperidin-2-one

Cat. No. B7580705
M. Wt: 191.23 g/mol
InChI Key: YMHAOBRZZKOGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxyphenyl)piperidin-2-one, also known as HPP, is a chemical compound that belongs to the class of piperidinone derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)piperidin-2-one is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration is believed to be responsible for the physiological and biochemical effects of 6-(4-Hydroxyphenyl)piperidin-2-one.
Biochemical and Physiological Effects:
6-(4-Hydroxyphenyl)piperidin-2-one has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor density. 6-(4-Hydroxyphenyl)piperidin-2-one has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

6-(4-Hydroxyphenyl)piperidin-2-one has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields. However, 6-(4-Hydroxyphenyl)piperidin-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 6-(4-Hydroxyphenyl)piperidin-2-one, including the development of new synthetic methods for 6-(4-Hydroxyphenyl)piperidin-2-one and its derivatives, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the synthesis of metal complexes using 6-(4-Hydroxyphenyl)piperidin-2-one as a ligand for potential applications in catalysis and material science.
Conclusion:
In conclusion, 6-(4-Hydroxyphenyl)piperidin-2-one is a chemical compound that has potential applications in various fields, including medicinal chemistry, catalysis, and material science. Its unique chemical properties and potential applications make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 6-(4-Hydroxyphenyl)piperidin-2-one can be achieved through several methods, including the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 4-hydroxyacetophenone with piperidine in the presence of an acid catalyst such as hydrochloric acid. Both methods yield 6-(4-Hydroxyphenyl)piperidin-2-one with high purity and yield.

Scientific Research Applications

6-(4-Hydroxyphenyl)piperidin-2-one has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 6-(4-Hydroxyphenyl)piperidin-2-one is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various drugs. 6-(4-Hydroxyphenyl)piperidin-2-one has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

6-(4-hydroxyphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h4-7,10,13H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHAOBRZZKOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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